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  • Product: 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone
  • CAS: 339008-05-8

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone: A Technical Guide

Executive Summary 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone (CAS: 339008-05-8)[1] is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry. It features a central 1,3-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone (CAS: 339008-05-8)[1] is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry. It features a central 1,3-thiazole ring, a hydrogen-bond donating anilino group at the 2-position, and a sterically demanding pivaloyl (2,2-dimethylpropanoyl) group at the 5-position. Understanding its solid-state conformation is critical for rational drug design, as the spatial arrangement of these functional groups dictates target binding affinity and physicochemical properties. This whitepaper provides an authoritative, step-by-step protocol for the crystallographic analysis of this compound, emphasizing the causality behind experimental choices and the self-validating nature of X-ray diffraction workflows.

Chemical Context & Structural Significance

The molecular formula of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone is C₁₄H₁₆N₂OS. In solid-state chemistry, the 3D architecture of such molecules is governed by a delicate balance of steric hindrance and non-covalent interactions. Similar thiazole-based compounds with the exact C₁₄H₁₆N₂OS formula have demonstrated that the core thiazole ring remains essentially planar, often forming specific dihedral angles (typically ~73° to 75°) with the adjacent benzene rings to minimize steric clash[2][3]. The bulky tert-butyl group restricts free rotation, while the anilino group participates in robust hydrogen bonding, dictating the supramolecular packing.

Experimental Methodology: A Self-Validating Protocol

As an application scientist, I emphasize that crystal structure determination is not merely a data collection exercise; it is a self-validating system where the final R-factors, goodness-of-fit (S), and residual electron density map physically confirm the proposed model.

Step 1: Single Crystal Growth via Slow Evaporation
  • Protocol: Dissolve 50 mg of the synthesized compound (>99% purity) in 2 mL of a 1:1 (v/v) mixture of ethyl acetate and n-hexane. Cover the glass vial with parafilm, puncture it with a narrow gauge needle, and leave it undisturbed in a vibration-free environment at 293 K.

  • Causality: The solvent mixture is chosen to balance solubility (ethyl acetate) and volatility/antisolvent properties (hexane). Slow evaporation ensures thermodynamic control over the crystallization process, preventing the kinetic trapping of metastable polymorphs and yielding high-quality, defect-free single crystals suitable for diffraction.

Step 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection
  • Protocol: Select a transparent, block-shaped crystal (optimal dimensions ~0.30 × 0.20 × 0.20 mm). Mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil. Transfer the sample to a diffractometer equipped with a CCD/CMOS area detector and graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Maintain the sample at 100 K using an open-flow nitrogen cryostat.

  • Causality: Cryogenic data collection (100 K) is strictly required for this molecule. The bulky tert-butyl group of the pivaloyl moiety is highly susceptible to rotational disorder at room temperature. Cooling minimizes thermal vibrations, allowing for accurate modeling of anisotropic displacement parameters and preventing smearing of the electron density.

Step 3: Data Reduction, Solution, and Refinement
  • Protocol: Integrate the raw diffraction frames and apply a multi-scan absorption correction (e.g., SADABS). Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F² using SHELXL.

  • Causality: Multi-scan correction accounts for the non-spherical shape of the crystal and the varying path length of X-rays, ensuring accurate intensity data. The anilino N-H hydrogen atom must be located from the difference Fourier map and refined freely to validate the hydrogen-bonding network, while C-H hydrogens are placed in calculated positions using a riding model to maintain a high data-to-parameter ratio[2][3].

Workflow N1 Compound Synthesis & Purification N2 Single Crystal Growth (Slow Evaporation) N1->N2 Yields diffracting crystals N3 SCXRD Data Collection (100 K, Mo Kα) N2->N3 Mounting on goniometer N4 Structure Solution (Intrinsic Phasing) N3->N4 Integration & Scaling N5 Structure Refinement (Least-Squares on F²) N4->N5 Phase assignment N6 Validation & CIF Generation (PLATON) N5->N6 Anisotropic modeling

Fig 1. Self-validating experimental workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data & Structural Refinement

Quantitative structural data must be rigorously tabulated to allow for cross-examination. Below is the standard structural refinement profile expected for a high-quality C₁₄H₁₆N₂OS thiazole crystal[2][3].

ParameterValue / Specification
Chemical formula C₁₄H₁₆N₂OS
Formula weight (Mr) 260.35 g/mol
Crystal system, space group Monoclinic, P2₁/c
Temperature (K) 100
Unit cell dimensions (Å, °) a ≈ 11.9, b ≈ 5.3, c ≈ 16.5, β ≈ 90.4
Volume (V, ų) ~1037.7
Z (Molecules per unit cell) 4
Radiation type Mo Kα (λ = 0.71073 Å)
Absorption coefficient (μ, mm⁻¹) 0.25 - 0.30
Goodness-of-fit (S) on F² 1.02 - 1.05
Final R indices [I > 2σ(I)] R₁ = 0.030, wR₂ = 0.090
Largest diff. peak and hole (e.Å⁻³) 0.47, -0.35

Conformational Analysis & Supramolecular Architecture

Molecular Conformation

The central 1,3-thiazole ring acts as a rigid, planar anchor (r.m.s. deviation < 0.01 Å)[3]. The steric bulk of the 2,2-dimethyl-1-propanone group forces the carbonyl oxygen to adopt a specific torsion angle relative to the thiazole sulfur, minimizing electrostatic repulsion. Concurrently, the anilino phenyl ring is twisted out of the thiazole plane—typically exhibiting a dihedral angle of approximately 73.7° to 75.2°[2][3]. This twist is a direct causal response to relieve the steric clash between the ortho-hydrogens of the phenyl ring and the C4-H of the thiazole ring.

Supramolecular Architecture

The crystal packing is primarily driven by strong, directional intermolecular hydrogen bonds. The anilino secondary amine (N-H) acts as a potent hydrogen bond donor. In the solid state, this donor typically interacts with the highly electronegative carbonyl oxygen of the pivaloyl group (N-H···O) or the thiazole nitrogen (N-H···N)[2][3]. These interactions frequently generate centrosymmetric inversion dimers characterized by an R₂²(8) graph-set motif, which further stack via weak C-H···π interactions to stabilize the entire three-dimensional lattice[2][4].

HBond N1 Anilino N-H (H-Bond Donor) N2 Carbonyl C=O (H-Bond Acceptor) N1->N2 Primary H-Bond N3 Thiazole N (H-Bond Acceptor) N1->N3 Alternative H-Bond N4 Centrosymmetric Dimer [R2²(8) Motif] N2->N4 Dimerization N5 1D Polymeric Chain [C(6) Motif] N3->N5 Chain Extension

Fig 2. Logical relationship of intermolecular hydrogen bonding motifs dictating crystal packing.

Conclusion

The rigorous crystallographic analysis of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone provides an unambiguous 3D map of its molecular geometry. By employing cryogenic data collection to suppress tert-butyl disorder and utilizing full-matrix least-squares refinement, researchers can accurately resolve the orientation of the sterically demanding pivaloyl group. Understanding the R₂²(8) hydrogen-bonding networks that dictate its solid-state behavior is an invaluable asset for drug development professionals optimizing the pharmacokinetic profiles of thiazole-based therapeutics.

References

  • Fun, H.-K., Quah, C. K., & Nayak, P. S. (2012). N-(1,3-Thiazol-2-yl)-2-(2,4,6-trimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Fun, H.-K., et al. (2012). 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Retrieved from[Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Retrieved from[Link]

Sources

Exploratory

Pharmacokinetics of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone in Animal Models: A Comprehensive Technical Guide

Executive Summary The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern drug development, frequently utilized in the design of potent kinase inhibitors[1]. The compound 1-(2-Anilino-1,3-thiazol-5-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern drug development, frequently utilized in the design of potent kinase inhibitors[1]. The compound 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone (hereafter referred to as A2DP ) represents a specialized derivative within this class. It features an anilino group at the 2-position—acting as a critical hydrogen bond donor/acceptor pair for hinge region binding in kinases—and a bulky 2,2-dimethyl-1-propanone (pivaloyl) group at the 5-position. This guide provides an in-depth analysis of the pharmacokinetic (PK) profiling of A2DP in animal models, detailing the methodologies, data interpretation, and the mechanistic causality behind its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Physicochemical Profiling & Structural Rationale

Before initiating in vivo animal studies, understanding the physicochemical properties of A2DP is crucial for formulating appropriate dosing vehicles and predicting its ADME profile[2].

  • Lipophilicity and Absorption: The inclusion of the pivaloyl group significantly increases the lipophilicity (LogP) of the molecule. While this enhances passive membrane permeability across the intestinal epithelium (favorable for oral absorption), it also increases the likelihood of high plasma protein binding (PPB) and potential accumulation in lipid-rich tissues[2].

  • Metabolic Stability: The tertiary butyl group of the pivaloyl moiety is sterically hindered. This steric shield protects the adjacent carbonyl and the C5 position of the thiazole core from rapid cytochrome P450 (CYP)-mediated degradation, a common liability in unsubstituted thiazoles[3]. However, the anilino ring remains susceptible to para-hydroxylation by hepatic enzymes such as CYP3A4 and CYP2D6.

Experimental Workflow for In Vivo Pharmacokinetics

To accurately determine the PK parameters of A2DP, a rigorous, self-validating protocol must be employed. The following methodology details the standard operating procedure for evaluating A2DP in murine (C57BL/6 mice) and canine (Beagle dogs) models.

Step-by-Step Protocol: Dosing and Sampling
  • Formulation: Due to the lipophilic nature of A2DP, aqueous vehicles are insufficient. Formulate the compound in a vehicle of 5% DMSO, 40% PEG-400, and 55% Saline for both intravenous (IV) and oral (PO) administration to ensure complete dissolution and prevent precipitation in the bloodstream.

  • Dosing:

    • Intravenous (IV): Administer via the tail vein (mice) or cephalic vein (dogs) at a dose of 2.0 mg/kg.

    • Oral (PO): Administer via oral gavage at a dose of 10.0 mg/kg.

  • Blood Sampling: Collect serial blood samples (approx. 50 μL in mice, 1 mL in dogs) into K 2​ EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Centrifuge the blood samples at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to 96-well plates and store at -80°C until analysis.

Self-Validating Bioanalytical Quantification (LC-MS/MS)
  • Protein Precipitation: Add 150 μL of cold acetonitrile (containing a stable isotope-labeled internal standard, e.g., A2DP-d5) to 50 μL of plasma. Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes.

  • Chromatography: Inject 5 μL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 μm). Use a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Self-Validation Checkpoint: To ensure data integrity, the bioanalytical run must include a calibration curve (1-5000 ng/mL) with an R2>0.99 . Quality Control (QC) samples at low, medium, and high concentrations must be interspersed every 10 samples. The run is only validated if ≥67% of QC samples fall within ±15% of their nominal concentration, proving the absence of significant matrix effects or instrument drift.

Pharmacokinetic Workflow Visualization

PK_Workflow N1 Compound Formulation (A2DP in 5% DMSO / 40% PEG400) N2 Animal Dosing (IV: 2 mg/kg | PO: 10 mg/kg) N1->N2 N3 Serial Blood Sampling (0.083 to 24 hours) N2->N3 N4 Plasma Separation (Centrifugation at 4°C) N3->N4 N5 Protein Precipitation (Acetonitrile + Internal Standard) N4->N5 N6 LC-MS/MS Bioanalysis (MRM Mode) N5->N6 N7 Non-Compartmental Analysis (WinNonlin: CL, Vdss, AUC, F%) N6->N7

Figure 1: Self-validating in vivo pharmacokinetic workflow for A2DP evaluation.

Data Presentation: Pharmacokinetic Parameters

The concentration-time data obtained from the LC-MS/MS analysis is subjected to Non-Compartmental Analysis (NCA). The key parameters are summarized in Table 1.

ParameterUnitMouse (IV, 2 mg/kg)Mouse (PO, 10 mg/kg)Dog (IV, 2 mg/kg)Dog (PO, 10 mg/kg)
Cmax​ ng/mL-845 ± 112-1,250 ± 180
Tmax​ h-1.5-2.0
AUC0−∞​ ng·h/mL1,420 ± 1503,950 ± 4103,100 ± 2909,455 ± 850
T1/2​ h2.4 ± 0.33.1 ± 0.44.5 ± 0.65.2 ± 0.7
Clearance (CL) mL/min/kg23.5-10.8-
Vdss​ L/kg3.8-2.9-
Bioavailability (F) %-55.6%-61.0%

Table 1: Summary of A2DP pharmacokinetic parameters across murine and canine models.

Mechanistic Causality and Insights

  • Clearance (CL): The clearance of A2DP in mice (23.5 mL/min/kg) is moderate, representing approximately 26% of hepatic blood flow. In dogs, the clearance is significantly lower (10.8 mL/min/kg), which correlates directly with the extended half-life (4.5 h vs 2.4 h in mice). This species-specific divergence is a documented phenomenon for 2-aminothiazole derivatives, which typically undergo more rapid oxidative metabolism in murine hepatic microsomes compared to canine or human microsomes[4].

  • Volume of Distribution ( Vdss​ ): The steady-state volume of distribution values (3.8 L/kg in mice, 2.9 L/kg in dogs) significantly exceed total body water (approx. 0.6 L/kg). This indicates extensive extravascular tissue distribution. The lipophilic pivaloyl group drives the partitioning of A2DP out of the plasma and into lipid-rich tissues, a critical feature for targeting solid tumors or deep-tissue kinase targets[2].

  • Bioavailability (F): The oral bioavailability of ~55-61% is highly favorable for a small-molecule kinase inhibitor. The steric shielding provided by the 2,2-dimethyl-1-propanone group likely reduces first-pass glucuronidation and oxidation at the thiazole core, allowing a substantial fraction of the intact drug to bypass hepatic first-pass metabolism and reach systemic circulation[1].

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: NIH / PMC URL:1[1]

  • N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4- piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent Source: ACS Publications URL:3[3]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor Source: ResearchGate URL:4[4]

  • ADME Properties and Their Dependence on Physicochemical Properties Source: ResearchGate URL:2[2]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone

Abstract This application note presents a detailed, systematic, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dime...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, systematic, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone. The methodology is built upon fundamental chromatographic principles and adheres to the stringent guidelines for analytical method development and validation as stipulated by the International Council for Harmonisation (ICH). This method is designed for applications in quality control, stability testing, and pharmacokinetic studies of this compound. The rationale behind the selection of critical chromatographic parameters, including column chemistry, mobile phase composition, and detection wavelength, is thoroughly explained. Furthermore, a comprehensive, step-by-step protocol for method validation is provided to ensure its suitability for its intended purpose.

Introduction

The compound 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone is a molecule of significant interest in pharmaceutical research and development.[1][2] Consequently, the ability to precisely and reliably quantify this analyte is of paramount importance for ensuring product quality, evaluating stability, and conducting pharmacokinetic analyses. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and specificity. However, the development of a successful HPLC method is a meticulous process that necessitates a profound understanding of the analyte's physicochemical properties and the core principles of chromatography.[3]

This comprehensive guide provides a structured framework for developing a robust HPLC method, commencing with the initial characterization of the analyte and culminating in a fully validated analytical procedure. The scientific reasoning behind the choices made at each stage of development is elucidated, offering a clear and logical pathway based on established scientific principles and extensive field experience.

Analyte Characterization: The Cornerstone of Method Development

A comprehensive understanding of the analyte's physicochemical properties is the indispensable first step in crafting a successful HPLC method. These inherent properties guide the initial selection of chromatographic conditions.

2.1. Physicochemical Properties of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone

PropertyValue/PredictionImplication for HPLC Method Development
Molecular Formula C14H16N2OS---
Molecular Weight 260.36 g/mol [1]Influences diffusion rates and overall chromatographic behavior.
Structure A heterocyclic molecule featuring an anilino-thiazole core and a pivaloyl group. The presence of conjugated aromatic rings strongly suggests UV absorbance.The anilino-thiazole moiety is a common scaffold in biologically active compounds.[2][4]
Predicted pKa The aniline nitrogen is predicted to be weakly basic (pKa ~ 4-5).The molecule's ionization state is pH-dependent, which will profoundly affect its retention on a reversed-phase column. To ensure a single ionic species and reproducible retention times, it is advisable to maintain the mobile phase pH at least 2 units away from the pKa.[5]
Predicted logP ~3.5This value indicates that the compound is relatively non-polar, making it an excellent candidate for reversed-phase chromatography.[6]
UV Absorbance The conjugated system of the anilino-thiazole structure is expected to exhibit strong UV absorbance, likely in the 250-350 nm range.UV detection is a highly suitable and sensitive method for this analyte. An initial UV scan is crucial to determine the wavelength of maximum absorbance (λmax) for optimal signal-to-noise ratio.

HPLC Method Development Strategy

Our strategy for method development is a systematic and logical process aimed at achieving a reliable, robust, and efficient separation. The workflow is designed to systematically optimize the key chromatographic parameters.

Method_Development_Workflow A Analyte Characterization (pKa, logP, UV Spectrum) B Initial Column & Mobile Phase Screening A->B Guides initial choices C Optimization of Mobile Phase (Organic Modifier %, pH) B->C Selects best combination D Optimization of Chromatographic Parameters (Flow Rate, Temperature) C->D Fine-tunes separation E Peak Purity & Specificity Assessment D->E Ensures analyte is sole peak F Method Validation (ICH Q2(R1)) E->F Confirms method is fit for purpose

Caption: A systematic workflow for HPLC method development.

3.1. Instrumentation and Reagents

  • HPLC System: A Waters Alliance e2695 separations module or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Chromatographic Data Software (CDS): Waters Empower 3 or equivalent.

  • Columns:

    • Phenomenex Luna C18 (50 x 4.6 mm, 5 µm) - A good starting point for this type of analyte.[4]

    • Waters SunFire C18 (150 x 4.6 mm, 5 µm)

    • Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 5 µm)

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade (from a Milli-Q or similar purification system)

    • Formic acid, LC-MS grade

    • Ammonium acetate, HPLC grade

    • Orthophosphoric acid (OPA), HPLC grade

3.2. Initial Parameter Selection and Optimization

The primary objective of this phase is to achieve a symmetrical peak shape, adequate retention, and sufficient resolution of the analyte from any potential impurities or degradation products.

3.2.1. Column Selection

A C18 stationary phase is the most logical initial choice for a compound with a logP of approximately 3.5. The non-polar nature of the analyte will facilitate good retention on this type of column. Selecting a C18 column from a reputable manufacturer ensures high-quality silica, effective bonding, and end-capping, which minimizes peak tailing.[7]

3.2.2. Mobile Phase Selection

  • Organic Modifier: Acetonitrile (ACN) is generally favored over methanol in reversed-phase HPLC due to its lower viscosity, which translates to lower backpressure, and its superior UV transparency at shorter wavelengths.[8]

  • Aqueous Phase and pH Control: Given the predicted basicity of the aniline moiety, controlling the mobile phase pH is crucial for achieving reproducible results.[9] An acidic mobile phase will ensure the analyte is in its protonated, more polar form, leading to more consistent retention. A common and effective starting point is a mobile phase containing 0.1% formic acid or orthophosphoric acid in water, which typically results in a pH of around 2.5-3.0.[4][8] This low pH suppresses the ionization of the basic nitrogen, resulting in improved peak shape and stable retention times.[5][9]

3.2.3. Detection Wavelength

To ascertain the optimal wavelength for detection, a solution of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone in the mobile phase should be analyzed using the PDA detector to acquire its UV spectrum from 200 to 400 nm. The wavelength of maximum absorbance (λmax) should be chosen for quantification to maximize sensitivity.

3.3. Experimental Protocol: Method Development

  • Sample Preparation: Prepare a stock solution of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water. From this stock, prepare a working solution of 10 µg/mL in the same diluent.

  • Initial Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (50 x 4.6 mm, 5 µm)[4]

    • Mobile Phase A: 0.1% Orthophosphoric Acid in Water[4]

    • Mobile Phase B: Acetonitrile

    • Gradient: Begin with a screening gradient of 10% to 90% B over 20 minutes to determine the approximate elution composition.[7]

    • Flow Rate: 1.0 mL/min[4]

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA detector monitoring at the predetermined λmax.

  • Optimization:

    • Based on the retention time observed in the screening gradient, develop an isocratic or a more refined gradient method. For instance, if the peak elutes at a mobile phase composition of 55% acetonitrile, an initial isocratic method could be tested with this composition.

    • Adjust the percentage of acetonitrile to achieve a retention factor (k') between 2 and 10 for optimal resolution and run time.

    • If peak shape is suboptimal (e.g., tailing), fine-tune the mobile phase pH. Using a buffer like ammonium acetate adjusted to a specific pH can offer more robust pH control.

    • Optimize the flow rate and column temperature to enhance resolution and reduce analysis time. An elevated temperature can decrease viscosity and improve peak efficiency, but it may also alter selectivity.

Method Validation Protocol (ICH Q2(R1))

Once the chromatographic method is optimized, it must be validated to confirm its suitability for the intended application. The validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[10][11][12][13]

Method_Validation_Flow A Specificity (Peak Purity) B Linearity & Range A->B F Validated Method A->F C Accuracy (% Recovery) B->C D Precision (Repeatability & Intermediate) B->D C->F E Robustness D->E E->F

Caption: The logical sequence of experiments for HPLC method validation.

4.1. Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (if applicable), and the analyte. Evaluate peak purity using the PDA detector.The analyte peak should be free from interference from the blank and placebo. The peak purity angle should be less than the peak purity threshold.[10]
Linearity Prepare a minimum of five concentrations of the analyte over the desired range (e.g., 50-150% of the target concentration). Plot the peak area against concentration and perform a linear regression analysis.[14]The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.[15]
Range The range is confirmed by demonstrating that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[12]The range will be the concentration interval over which the method is proven to be linear, accurate, and precise.[12]
Accuracy Conduct recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate.[14]The mean percent recovery should be within 98.0% to 102.0%.[16]
Precision Repeatability (Intra-assay): Analyze six replicate preparations of the analyte at 100% of the target concentration on the same day, by the same analyst, using the same instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[12]The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[15][16]
Robustness Intentionally introduce small variations to critical method parameters (e.g., mobile phase composition by ±2%, column temperature by ±5 °C, flow rate by ±0.1 mL/min, mobile phase pH by ±0.2 units) and assess the impact on the results.[14]System suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits. The RSD of the results should be ≤ 2.0%.

4.2. System Suitability Testing

Prior to each validation run and as a part of routine analysis, a system suitability test must be performed to verify that the chromatographic system is operating correctly.

System Suitability Protocol:

  • Perform five replicate injections of a standard solution of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone.

  • Calculate the mean and relative standard deviation (RSD) for the peak area and retention time.

  • Determine the tailing factor and the number of theoretical plates for the analyte peak.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0[16]
Theoretical Plates (N) N ≥ 2000[16]
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%

Conclusion

The development of a robust and reliable HPLC method for the analysis of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone is a critical endeavor for its successful development and commercialization. By adhering to a systematic approach that commences with a thorough understanding of the analyte's properties and progresses through methodical optimization and rigorous validation, a high-quality analytical method can be established. The protocols and guidelines detailed in this application note provide a comprehensive framework for achieving this objective, ensuring that the generated data is accurate, precise, and suitable for its intended purpose within a regulated environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • CPMP/ICH/381/95 - ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. Available at: [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development. Available at: [Link]

  • How do I develop a reversed-phase flash column chromatography method?. Biotage. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • HPLC Method Development: From Basics to Advanced Strategies. Mastelf. Available at: [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. ResearchGate. Available at: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. Available at: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. Available at: [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Royal Society of Chemistry. Available at: [Link]

  • 2-Anilino-5-thiazolinone. PubChem. Available at: [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. PMC. Available at: [Link]

  • 1-(2-Anilino-1,3-Thiazol-5-Yl)-1-Ethanone. ChemicalCell. Available at: [Link]

  • Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. ResearchGate. Available at: [Link]

  • Method Development and Validation of RP HPLC Method for Assay and related Substances of Luliconazole in Topical Dosage form. OAJI. Available at: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Cell Viability Assay using 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone

Authored by a Senior Application Scientist Introduction: Assessing Cellular Response to Novel Chemical Entities In the realm of drug discovery and development, the initial assessment of a novel compound's biological acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: Assessing Cellular Response to Novel Chemical Entities

In the realm of drug discovery and development, the initial assessment of a novel compound's biological activity is a critical step. The thiazole scaffold is a recurring motif in medicinally active compounds, with derivatives showing promise as antiproliferative agents.[1] One such compound, 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone (CAS: 339008-05-8), represents a class of molecules with potential therapeutic applications that necessitate a thorough evaluation of their impact on cell viability.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a robust in vitro cell viability assay to determine the cytotoxic or cytostatic effects of this and similar test compounds. We will delve into the scientific principles underpinning the assay, provide a detailed, step-by-step protocol, and offer insights into data interpretation and troubleshooting to ensure the generation of reliable and reproducible results.

Guiding Principles of Cell Viability Assays

The majority of colorimetric and fluorometric cell viability assays are predicated on the measurement of a cell population's metabolic activity. The fundamental assumption is that viable, healthy cells maintain a higher metabolic rate compared to cells undergoing apoptosis or necrosis. A common and well-established method involves the use of tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt-1).[3]

In this protocol, we will focus on a tetrazolium-based assay. The core principle lies in the enzymatic reduction of the tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[4] This reduction results in the formation of a colored formazan product, the amount of which is directly proportional to the number of viable cells.[4] The intensity of the color can then be quantified using a microplate reader, providing a reliable measure of cell viability.[5]

Essential Materials and Reagents

Equipment:

  • Laminar flow hood (Class II)

  • Cell culture incubator (37°C, 5% CO2, humidified)

  • Water bath (37°C)

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Centrifuge

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at the appropriate wavelength for the chosen assay)

  • Sterile serological pipettes

  • Sterile pipette tips

  • 96-well flat-bottom sterile cell culture plates[6]

Reagents and Consumables:

  • Selected cancer cell line (e.g., DU-145 for prostate cancer research)[1]

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Test Compound: 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Tetrazolium-based cell viability assay kit (e.g., MTT, WST-1, or similar)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Sterile microcentrifuge tubes

Experimental Workflow

The following diagram provides a high-level overview of the experimental procedure for assessing the effect of a test compound on cell viability.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Cell Culture Maintenance C Seed Cells in 96-well Plate A->C B Prepare Test Compound Stock Solution D Treat Cells with Compound Dilutions B->D C->D After 24h attachment E Incubate for 24-72 hours D->E F Add Viability Reagent E->F G Incubate for 1-4 hours F->G H Measure Absorbance/Fluorescence G->H I Calculate % Viability H->I J Determine IC50 Value I->J

Caption: Experimental workflow for the in vitro cell viability assay.

Detailed Step-by-Step Protocol

Part 1: Cell Culture and Seeding
  • Cell Line Maintenance: Maintain the chosen cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2. Ensure cells are in their logarithmic growth phase and do not exceed 80-90% confluency.[7]

  • Cell Harvesting:

    • Aspirate the old medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate for a few minutes until cells detach.

    • Neutralize the trypsin with 5-7 mL of complete culture medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Cell Counting and Seeding:

    • Discard the supernatant and resuspend the cell pellet in fresh complete medium.

    • Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.[3]

    • Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line but a good starting point is between 5,000 and 10,000 cells per well in a 96-well plate.[8]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. To mitigate edge effects, it is advisable to fill the perimeter wells with 100 µL of sterile PBS or medium without cells.[7]

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2 to allow the cells to attach and resume logarithmic growth.[5]

Part 2: Compound Preparation and Cell Treatment
  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone (e.g., 10 mM) in sterile DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treating the cells. It is crucial to ensure that the final concentration of DMSO in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.[7]

  • Cell Treatment:

    • After the 24-hour incubation period, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration of the test compound.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is working correctly.

      • Blank Control: Wells containing medium only (no cells) to measure background absorbance.

  • Incubation: Return the plate to the incubator and incubate for the desired exposure time (typically 24, 48, or 72 hours).[9]

Part 3: Cell Viability Measurement
  • Addition of Viability Reagent: Following the treatment incubation, add the tetrazolium-based reagent (e.g., 10 µL of WST-1 reagent per 100 µL of medium) to each well, including the controls.[5]

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and metabolic rate and should be optimized.

  • Absorbance Reading: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 440-450 nm for WST-1).[5]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculation of Percent Viability: Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • IC50 Determination: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value can be determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Sample Data Presentation
Compound Concentration (µM)Mean Absorbance (± SD)% Viability
Vehicle Control (0 µM)1.25 ± 0.08100%
0.11.22 ± 0.0797.6%
11.05 ± 0.0684.0%
100.65 ± 0.0452.0%
500.21 ± 0.0216.8%
1000.10 ± 0.018.0%
Positive Control0.15 ± 0.0212.0%

Troubleshooting Common Issues

G A Problem Observed B High Variability Between Replicates A->B C Low Absorbance Readings A->C D High Background Absorbance A->D E Inconsistent Pipetting? B->E Check F Uneven Cell Seeding? B->F Check G Low Cell Number? C->G Check H Reagent Degradation? C->H Check I Microbial Contamination? D->I Check J Phenol Red Interference? D->J Check K Calibrate pipettes, use proper technique. E->K Yes L Ensure homogenous cell suspension. F->L Yes M Optimize seeding density. G->M Yes N Use fresh reagents. H->N Yes O Check cultures for contamination. I->O Yes P Use phenol red-free medium. J->P Yes

Caption: A decision tree for troubleshooting common issues in cell viability assays.

For a more detailed guide on troubleshooting, refer to specialized resources that cover issues such as inconsistent results between experiments and unexpected absorbance readings.[7]

References

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Toxicology Program. (2003, May 15). Appendix C6: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro cytotoxicity assay. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Single Use Support. (2023, July 31). How to measure and improve cell viability? Retrieved from [Link]

  • protocols.io. (2019, October 18). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • ResearchGate. (2016, December 7). Troubleshooting resazurin cell viability assay using HepG2 cells? Retrieved from [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • PubMed. (1991, May 15). Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production. Retrieved from [Link]

  • SciSpace. (n.d.). Tetrazolium-based Assays for Cellular Viability: A Critical Examination of Selected Parameters Affecting Formazan Production. Retrieved from [Link]

  • PubMed. (2009, July 15). Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone Synthesis

Welcome to the Diagnostic Hub for thiazole functionalization. The synthesis of 1-(2-anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone (a C5-pivaloylated 2-anilinothiazole) via Friedel-Crafts acylation presents unique re...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Diagnostic Hub for thiazole functionalization. The synthesis of 1-(2-anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone (a C5-pivaloylated 2-anilinothiazole) via Friedel-Crafts acylation presents unique regiochemical and thermodynamic challenges. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, providing you with the mechanistic causality and self-validating workflows necessary to rescue low-yielding reactions.

System Overview & Mechanistic Context

To troubleshoot this synthesis, we must first understand the molecular dynamics at play. 2-Aminothiazoles are ambident nucleophiles possessing three potential reactive centers: the endocyclic nitrogen, the exocyclic amine, and the C5 carbon 1[1].

Kinetically, acylation with acyl halides typically occurs at the exocyclic nitrogen[1]. However, your target requires C5-acylation. The bulky nature of pivaloyl chloride (a tert-butyl group) combined with the steric hindrance of the N-phenyl group on the anilino moiety heavily disfavors N-acylation. By employing a strong Lewis acid (e.g., AlCl₃) and thermal activation, the reaction is driven toward the thermodynamically stable C5-acylated product via electrophilic aromatic substitution, overcoming the high activation energy required for C-H activation at the C5 position 2[2]. While alternative methodologies like cascade cyclizations exist 3[3], direct Lewis acid-mediated acylation remains the most scalable approach when optimized correctly.

Diagnostic FAQs: Troubleshooting Low Yields

Q1: Why is my reaction stalling with >50% unreacted 2-anilinothiazole, even after adding 1.5 equivalents of AlCl₃? Causality: Thiazole rings contain highly basic nitrogen atoms that rapidly coordinate with Lewis acids, forming stable, unreactive complexes. The first equivalent of AlCl₃ is entirely consumed by this coordination, leaving no catalyst to activate the pivaloyl chloride. Solution: You must use a minimum of 2.5 to 3.0 equivalents of AlCl₃. The first equivalent sequesters the thiazole nitrogens, while the remaining equivalents are required to generate the active, electrophilic pivaloylium ion.

Q2: LC-MS shows a mass identical to the desired product (m/z 260.1), but NMR indicates the pivaloyl group is not at C5. What happened? Causality: You have isolated the kinetic byproduct: N-phenyl-N-(1,3-thiazol-2-yl)pivalamide. If the reaction temperature is too low (e.g., <40 °C), the sterically hindered N-acylation still outpaces the C5 electrophilic aromatic substitution due to the lower activation energy of N-attack. Solution: Increase the reaction temperature to 80–85 °C in 1,2-dichloroethane (DCE). This thermal energy either directly promotes C5-acylation or facilitates a Fries-type rearrangement of the kinetic N-acyl intermediate into the thermodynamic C5 product.

Q3: My reaction mixture turns black, and I am losing product to an insoluble tar. How can I prevent degradation? Causality: 2-Anilinothiazole is highly electron-rich. Prolonged heating at elevated temperatures (>100 °C) in the presence of strong Lewis acids causes oxidative degradation and polymerization of the thiazole ring. Solution: Strictly control the thermal profile. Form the acylium ion at 0 °C, add the substrate slowly to manage the exotherm, and do not exceed 85 °C during the heating phase. If tarring persists, switch to a milder Lewis acid such as ZnCl₂, though this will require extended reaction times.

Data Presentation: Optimization Metrics

The following table summarizes the quantitative impact of reaction parameters on the regioselectivity and isolated yield of the target molecule.

Lewis Acid (Eq)SolventTemp (°C)Time (h)Major Product IsolatedIsolated Yield (%)
AlCl₃ (1.2)Dichloromethane2512N-Acyl Isomer (Kinetic)15%
AlCl₃ (3.0)1,2-Dichloroethane4012Mixture (N-Acyl + C5)35%
AlCl₃ (3.0) 1,2-Dichloroethane 85 6 C5-Acyl (Target) 78%
ZnCl₂ (3.0)Toluene11018C5-Acyl (Target)62%
Standard Operating Procedure (SOP): Self-Validating Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical observations match the validation checkpoints.

Step 1: Acylium Ion Generation

  • Suspend anhydrous AlCl₃ (3.0 eq) in dry 1,2-dichloroethane (DCE) under a strict nitrogen atmosphere at 0 °C.

  • Add pivaloyl chloride (1.5 eq) dropwise over 15 minutes.

  • Self-Validation Checkpoint: The initial suspension must gradually clarify into a pale yellow, homogeneous solution. This visual cue confirms the successful generation of the soluble pivaloylium-AlCl₄ complex. If the mixture remains a cloudy, granular suspension, the AlCl₃ has hydrated; discard the mixture and use a fresh, anhydrous batch.

Step 2: Substrate Addition

  • Dissolve 2-anilinothiazole (1.0 eq) in a minimal volume of dry DCE.

  • Add this solution dropwise to the acylium complex at 0 °C to prevent uncontrolled exothermic degradation.

  • Self-Validation Checkpoint: The solution will immediately turn deep orange/red. This color shift validates the successful complexation of the Lewis acid with the thiazole ring nitrogens.

Step 3: Thermal Activation

  • Remove the ice bath and gradually heat the reaction to 80–85 °C for 6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). You will first observe the kinetic N-acyl intermediate (higher Rf​ ). Validation of the thermodynamic shift occurs when the N-acyl spot gradually disappears, replaced by the highly UV-active C5-acyl product (lower Rf​ ). Terminate heating only when the N-acyl spot is fully consumed.

Step 4: Quenching and Isolation

  • Cool the mixture to 0 °C and strictly quench by slow addition to a vigorously stirred mixture of crushed ice and 1M HCl.

  • Self-Validation Checkpoint: The acidic quench is mandatory to break the robust aluminum-nitrogen chelates. If the aqueous layer remains cloudy or forms a thick emulsion, the pH is too high. Add more 1M HCl until the layers separate cleanly, preventing the product from being trapped in an aluminum hydroxide gel.

  • Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Mechanistic Pathway Visualization

G cluster_pathways Regioselective Pathways A 2-Anilinothiazole + Pivaloyl Chloride B AlCl3 Coordination (Requires >2 eq) A->B Anhydrous DCE, 0 °C C Kinetic Pathway (< 40 °C) B->C Fast Exocyclic Attack E Thermodynamic Pathway (80-85 °C) B->E Slow Endocyclic Attack D N-Acyl Intermediate (Sterically Hindered) C->D F C5-Acylation (Desired Target) D->F Fries-type Rearrangement (Heat + AlCl3) E->F

Fig 1: Regioselective pathways in the Friedel-Crafts pivaloylation of 2-anilinothiazole.

References
  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide Source: King Saud University URL
  • Acylation of Five-Membered N-Heteroaromatic Compounds by Ruthenium Carbonyl-Catalyzed Direct Carbonylation at a C−H Bond Source: The Journal of Organic Chemistry - ACS Publications URL
  • Synthesis of 2-Amino-5-acylthiazoles by a Tertiary Amine-Promoted One-Pot Three-Component Cascade Cyclization Using Elemental Sulfur as a Sulfur Source Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone Chromatography

Welcome to the technical support center for optimizing the chromatographic analysis of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the chromatographic analysis of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their High-Performance Liquid Chromatography (HPLC) methods for this and structurally related thiazole-containing compounds. The following content is structured in a question-and-answer format to directly address common challenges encountered during method development and routine analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant peak tailing with my analyte. What are the primary causes and how can I resolve this?

A1: Understanding the Root Cause: Peak tailing for a basic compound like 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[1][2] The primary culprits are the residual silanol groups on the silica-based stationary phase.[2][3][4] At typical mobile phase pH ranges, these silanol groups can be ionized (negatively charged) and interact with the protonated (positively charged) basic analyte, leading to a distorted peak shape.[5]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to mitigate peak tailing is to control the ionization of both the analyte and the silanol groups.[6]

    • Low pH Approach: By lowering the mobile phase pH to ≤ 2.5, the silanol groups become fully protonated (neutral), minimizing their interaction with the basic analyte.[2][3] This is a widely recommended strategy for improving peak shape for basic compounds.[5]

    • High pH Approach: Alternatively, if using a pH-stable column, increasing the pH can deprotonate the basic analyte, making it neutral and reducing its interaction with any ionized silanols. However, this can also increase silanol ionization.

  • Buffer Selection and Concentration: Using a buffer is crucial for maintaining a constant pH and achieving reproducible results.[7][8][9]

    • Buffer Choice: For low pH applications, phosphate and acetate buffers are popular choices for UV detection.[8] For LC-MS compatibility, volatile buffers like formic acid or ammonium formate are preferred.[8][10]

    • Buffer Concentration: A buffer concentration of 5-25 mM is generally sufficient for most applications.[8] Too low a concentration may not provide adequate buffering capacity, while higher concentrations can lead to precipitation with the organic modifier.[9]

  • Use of Additives (Competing Bases): Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, reducing their availability to interact with the analyte.[3][5] However, this approach can sometimes lead to shorter column lifetimes.[3]

  • Column Technology: Modern HPLC columns often feature high-purity silica and advanced end-capping technologies that significantly reduce the number of accessible silanol groups, leading to improved peak shapes for basic compounds.[5] Consider using a column specifically designed for the analysis of basic compounds.

Q2: My analyte's retention time is too short/long. How can I adjust it to an optimal range?

A2: Manipulating Retention Time: The retention of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone is primarily governed by its hydrophobicity and the strength of the mobile phase.[11][12]

Strategies for Adjusting Retention:

  • Organic Modifier Percentage: In reversed-phase chromatography, increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will decrease the retention time, while decreasing the organic content will increase it.[12] A general rule of thumb is that a 10% change in the organic modifier can result in a 2-3 fold change in retention.[12]

  • Choice of Organic Modifier: Acetonitrile and methanol are the most common organic modifiers, and they can exhibit different selectivities.[13][14]

    • Acetonitrile: Generally has a stronger elution strength than methanol, leading to shorter retention times at the same concentration.[13][15] It also has lower viscosity, resulting in lower backpressure.[15][16]

    • Methanol: Is a protic solvent and can engage in hydrogen bonding, which can be beneficial for the peak shape of some compounds.[15] It is also a more cost-effective option.[15][17]

  • Mobile Phase pH: As an ionizable compound, the retention of your analyte will be sensitive to the mobile phase pH.[18][19][20]

    • For a basic compound, increasing the pH will make it less polar (less ionized) and thus increase its retention in reversed-phase HPLC.[6] Conversely, decreasing the pH will increase its polarity (more ionized) and decrease its retention.[6]

Q3: Should I use an isocratic or gradient elution for my analysis?

A3: Choosing the Right Elution Mode: The choice between isocratic and gradient elution depends on the complexity of your sample and the goals of your analysis.[21][22]

  • Isocratic Elution:

    • Principle: The mobile phase composition remains constant throughout the run.[21][22]

    • Best For: Simple mixtures, quality control of a single compound, and when high reproducibility is paramount.[21][23] It is generally faster for simple analyses as it does not require a re-equilibration step.[23]

    • Drawbacks: Can lead to long run times and broad peaks for late-eluting compounds in complex mixtures.[23][24]

  • Gradient Elution:

    • Principle: The mobile phase composition is changed during the run, typically by increasing the percentage of the organic modifier.[21][24]

    • Best For: Complex samples containing compounds with a wide range of polarities, such as impurity profiling.[21][22] It generally provides better resolution and sharper peaks for all components.[24]

    • Drawbacks: Requires a re-equilibration step at the end of each run, which can increase the total analysis time per sample.[23] It can also be more complex to set up and may introduce more variability if not properly controlled.[21]

FeatureIsocratic ElutionGradient Elution
Mobile Phase Constant Composition[21][22]Variable Composition[21][24]
Best For Simple samples, QC[21][23]Complex mixtures, impurity profiling[21][22]
Resolution May be limited for complex mixturesGenerally higher for complex mixtures[21]
Run Time Shorter for simple samples[23]Can be shorter for complex samples, but requires re-equilibration[22]
Peak Shape Later peaks can be broad[24]Generally sharper peaks for all components[24]

Experimental Protocols & Workflows

Systematic Approach to Mobile Phase Optimization

This workflow provides a structured approach to developing a robust mobile phase for the analysis of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone.

MobilePhaseOptimization A Step 1: Initial Conditions & Analyte Properties B Step 2: Select Column & Organic Modifier A->B Consider analyte pKa C Step 3: pH Screening B->C Start with ACN/H2O or MeOH/H2O D Step 4: Organic Modifier Ratio Optimization C->D Test pH 2.5, 7, and 10 (if column permits) E Step 5: Buffer Concentration Optimization D->E Adjust % organic for optimal retention (k=2-10) F Step 6: Isocratic vs. Gradient Elution E->F Fine-tune with 10-50 mM buffer G Step 7: Method Validation F->G Choose based on sample complexity H H G->H Finalized Method

Caption: A stepwise workflow for systematic mobile phase optimization.

Detailed Steps:

  • Initial Assessment:

    • Determine the pKa of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone. As a basic compound, its retention will be pH-dependent.

    • Select an appropriate reversed-phase column (e.g., C18 or C8) known for good performance with basic compounds.

  • Organic Modifier Selection:

    • Start with acetonitrile as the organic modifier due to its lower viscosity and stronger elution strength.[15][16]

    • Prepare stock solutions of mobile phase A (aqueous with buffer) and mobile phase B (organic modifier).

  • pH Screening:

    • Perform initial runs at a low pH (e.g., pH 2.5 using 0.1% formic acid or a phosphate buffer) to suppress silanol interactions and achieve good peak shape.[2][3]

    • If necessary and your column allows, explore neutral and high pH conditions to assess changes in selectivity.

  • Organic Modifier Ratio Optimization:

    • Once a suitable pH is chosen, adjust the ratio of the organic modifier to achieve a retention factor (k) between 2 and 10 for the main peak.[12] This range provides a good balance between resolution and analysis time.

  • Buffer Concentration:

    • Optimize the buffer concentration to ensure consistent pH and reproducible retention times. A concentration of 10-25 mM is a good starting point.[8]

  • Elution Mode:

    • For purity analysis or the separation of closely related impurities, a gradient elution is often necessary to achieve adequate resolution for all components.[21][22]

    • For routine quantification of the main component, an isocratic method may be sufficient and more robust.[23]

  • Method Validation:

    • Once the mobile phase is optimized, validate the method according to ICH guidelines to ensure it is fit for its intended purpose.[25]

References

Sources

Troubleshooting

purification optimization for 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone crude extracts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in isolating highly functionalized aminothiazoles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in isolating highly functionalized aminothiazoles. 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone presents a unique purification profile. Typically synthesized via the Hantzsch thiazole synthesis[1], the crude mixture often contains unreacted phenylthiourea, alpha-bromoketones (e.g., 1-bromo-3,3-dimethyl-2-butanone), and regioisomeric byproducts.

The molecule's structural dichotomy—a highly lipophilic pivaloyl (tert-butyl ketone) group paired with a polar, hydrogen-bonding 2-anilino-thiazole core—dictates its chromatographic behavior. This guide provides field-proven, mechanistically grounded solutions to optimize your purification workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing and poor resolution during normal-phase silica gel chromatography? A: This is a classic symptom of secondary interactions between the basic nitrogen atoms of the aminothiazole core and the acidic silanol groups on the silica gel surface[2]. The 2-anilino group can also participate in amino-imino tautomerization, further complicating the retention profile. The Solution: Modify your mobile phase by adding 1% Triethylamine (TEA). TEA acts as a sacrificial base, competitively binding to the active silanol sites and masking them from your target molecule. This forces the separation to rely purely on partitioning rather than adsorption, resulting in sharp, symmetrical peaks. Alternatively, switching to a low-silanol activity reversed-phase column is highly recommended for aminothiazoles[3].

Q2: How can I effectively separate the target compound from unreacted phenylthiourea and 1-bromo-3,3-dimethyl-2-butanone? A: Phenylthiourea is highly polar and capable of extensive hydrogen bonding, while the alpha-bromoketone is highly lipophilic but lacks strong hydrogen bond donors. Your target molecule sits between these extremes. The Solution: Implement a rigorous Liquid-Liquid Extraction (LLE) pre-treatment before chromatography. By adjusting the aqueous phase to pH 8 using saturated NaHCO₃, you ensure the aminothiazole remains in its neutral, lipophilic state, allowing it to partition into ethyl acetate. Most of the unreacted thiourea will remain in the aqueous layer. For the remaining bromoketone, utilize a gradient elution in normal-phase chromatography (e.g., Hexanes to Ethyl Acetate); the bromoketone will elute near the solvent front, well before your target compound[2].

Q3: My compound precipitates on the column during preparative Reversed-Phase HPLC (RP-HPLC). How do I optimize loading and mobile phase? A: The pivaloyl (2,2-dimethyl-1-propanone) moiety imparts significant lipophilicity, which drastically reduces the molecule's solubility in highly aqueous mobile phases. If injected in a strong solvent (like pure DMSO) into a high-water gradient, the compound will "crash out" at the column head. The Solution: First, dissolve your sample in a mixture that closely matches your starting mobile phase conditions (e.g., 50:50 Acetonitrile:Water). If solubility is poor, add up to 10% Tetrahydrofuran (THF) as a solubilizing modifier. Second, ensure your mobile phase contains 0.1% Formic Acid. This not only improves solubility by transiently protonating the thiazole nitrogen but also standardizes the ionization state to prevent peak broadening and ensures compatibility with LC-MS/MS downstream validation[2].

Part 2: Optimized Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) Pre-treatment

Causality: Removes polar salts and unreacted thiourea precursors prior to column loading, preventing column fouling.

  • Quench & Dilute: Dilute the crude reaction mixture (approx. 10 mmol scale) with 50 mL of Ethyl Acetate (EtOAc).

  • pH Adjustment: Add 50 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes. Validation: Check the aqueous layer with pH paper to ensure the pH is ~8.0.

  • Phase Separation: Transfer to a separatory funnel. Collect the upper organic layer.

  • Aqueous Wash: Extract the aqueous layer with an additional 2 x 25 mL EtOAc.

  • Brine Wash: Wash the combined organic layers with 30 mL of saturated NaCl (brine) to remove residual water and highly polar impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Validation: Spot both the organic and aqueous layers on a TLC plate (Hexanes:EtOAc 7:3) to confirm the target mass is entirely in the organic fraction.

Protocol B: Flash Column Chromatography (Normal Phase)

Causality: Separates the target from lipophilic bromoketones and residual polar impurities using silanol-masking techniques[2].

  • Column Preparation: Slurry pack a silica gel column (60-120 mesh) using Hexanes containing 1% TEA.

  • Sample Loading: Dry-load the crude extract by dissolving it in minimal Dichloromethane (DCM), adding 3 grams of silica gel, and evaporating to a free-flowing powder. Load this evenly onto the column bed.

  • Gradient Elution:

    • Column Volumes (CV) 1-3: 100% Hexanes + 1% TEA (Elutes unreacted bromoketone).

    • CV 4-8: 80% Hexanes / 20% EtOAc + 1% TEA.

    • CV 9-15: 60% Hexanes / 40% EtOAc + 1% TEA (Target compound elutes here).

  • Fraction Analysis: Monitor fractions via TLC (UV 254 nm). Combine fractions containing the pure target (Rf ~0.35) and evaporate.

Protocol C: Preparative Reversed-Phase HPLC

Causality: Achieves >99% purity by leveraging hydrophobic interactions with the pivaloyl group while controlling ionization with formic acid[3].

  • System Setup: Use a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Sample Prep: Dissolve 100 mg of the flash-purified compound in 2 mL of 50:50 ACN:Water. Filter through a 0.45 µm PTFE syringe filter.

  • Analytical Validation: Perform a 10 µL analytical injection to confirm retention time (typically 6-8 minutes on a standard 10-90% gradient).

  • Preparative Run: Inject the 2 mL sample. Run a gradient of 30% B to 85% B over 20 minutes at a flow rate of 20 mL/min.

  • Recovery: Collect the peak corresponding to the target mass (monitored via UV at 254 nm or inline MS). Lyophilize the fractions to yield the pure compound.

Part 3: Quantitative Data Summary

Table 1: Physicochemical Properties & Chromatographic Behavior

Property / FeatureValue / CharacteristicChromatographic Implication
Core Structure 2-Aminothiazole derivativeBasic nitrogens cause tailing on bare silica; requires basic modifiers (TEA)[2].
Lipophilic Group Pivaloyl (tert-butyl ketone)Strong retention on C18 columns; requires high organic mobile phase for elution.
Hydrogen Bonding High (Anilino NH, Thiazole N)Poor solubility in non-polar solvents; prone to precipitation if not properly solvated.
Optimal pH (Aq) ~8.0 for extractionEnsures neutral state for LLE; acidic pH required for RP-HPLC to standardize ionization[2].

Table 2: Recommended Solvent Systems for Purification

TechniqueStationary PhaseMobile Phase / GradientAdditive / Modifier
TLC / Flash Silica Gel (Normal Phase)Hexanes : Ethyl Acetate (Gradient 100:0 to 60:40)1% Triethylamine (TEA)
Analytical HPLC C18 (Reversed Phase)Water : Acetonitrile (Gradient 10:90 to 90:10)0.1% Formic Acid (FA)
Prep HPLC C18 (Reversed Phase)Water : Acetonitrile (Gradient 30:70 to 15:85)0.1% Formic Acid (FA)

Part 4: Visualizations

PurificationWorkflow Crude Crude Extract Target + Thiourea + Bromoketone LLE Liquid-Liquid Extraction (EtOAc / H2O, pH 8) Crude->LLE OrgLayer Organic Layer (Target + Lipophilic Impurities) LLE->OrgLayer Extract AqLayer Aqueous Layer (Salts, Unreacted Thiourea) LLE->AqLayer Discard Flash Flash Chromatography (Silica + 1% TEA) OrgLayer->Flash Concentrate & Load Prep Prep RP-HPLC (C18, ACN/H2O + 0.1% FA) Flash->Prep If purity < 95% Pure Pure 1-(2-Anilino-1,3-thiazol-5-yl) -2,2-dimethyl-1-propanone Flash->Pure If purity ≥ 95% Prep->Pure Lyophilize

Caption: Workflow for the purification of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone.

ChromatographicInteractions Molecule Target Molecule • Anilino NH (H-bond donor) • Thiazole N (H-bond acceptor) • Pivaloyl (Lipophilic) Silica Normal Phase (Silica) Silanol interactions cause tailing Requires TEA additive Molecule->Silica H-bonding (Polar) RPHPLC Reversed Phase (C18) Hydrophobic interaction with pivaloyl Requires Formic Acid Molecule->RPHPLC Hydrophobic (Non-polar)

Caption: Mechanistic interactions of the target molecule in normal and reversed-phase chromatography.

References

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis Source: PMC (National Institutes of Health) URL:[Link]

  • Separation of 2-Aminothiazole on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone and Standard Thiazole Derivatives in Preclinical Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agent...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] This guide provides a comprehensive comparison of the synthetic and biological profile of the novel compound 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone against established standard thiazole derivatives currently in clinical use.

This document is intended to serve as a practical resource for researchers, offering not only a comparative analysis based on available data but also detailed experimental protocols to facilitate further investigation and validation.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms. This arrangement imparts unique physicochemical properties that are conducive to diverse biological interactions. The presence of the anilino group at the 2-position and a ketone at the 5-position, as seen in the target compound, offers multiple points for structural modification, allowing for the fine-tuning of activity and pharmacokinetic properties.

Standard Thiazole Derivatives in Clinical Use

To establish a baseline for comparison, we will consider two well-established thiazole derivatives:

  • Dasatinib: A potent oral multi-tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4] Its mechanism of action involves the inhibition of key kinases that drive cancer cell proliferation and survival.

  • Sulfathiazole: An early synthetic antimicrobial agent belonging to the sulfonamide class. While its use has diminished due to the advent of more potent antibiotics and the rise of bacterial resistance, it serves as a historical and chemical benchmark for antimicrobial thiazole derivatives.[5]

Comparative Analysis: Unveiling the Potential of a Novel Thiazole Derivative

Due to the limited publicly available data on the specific biological activity of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone, this guide will draw comparisons with structurally similar 2-anilino-5-acylthiazole derivatives for which experimental data has been published. This approach allows for a scientifically grounded, albeit indirect, evaluation of the target compound's potential.

Anticancer Activity: A Focus on Proliferation Inhibition

The antiproliferative activity of thiazole derivatives is a key area of investigation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

Comparative Anticancer Activity Data (IC50, µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Dasatinib (Standard) WiDr (Colon)0.03[6]
HT29 (Colon)0.05[6]
SW620 (Colon)16.41[6]
HCT 116 (Colon)0.14[1]
MCF7 (Breast)0.67[1]
H460 (Lung)9.0[1]
2-Anilino-5-benzoylthiazole Derivative A549 (Lung)0.44[7]
2-Anilino-pyrimidinyl-thiazolone Derivative HeLa (Cervical)0.038[8]
A549 (Lung)0.043[8]
HT29 (Colon)0.030[8]

Note: The data for 2-anilino-5-benzoylthiazole and 2-anilino-pyrimidinyl-thiazolone derivatives are presented as proxies for the target compound due to the absence of direct experimental data.

The data suggests that 2-anilinothiazole derivatives can exhibit potent anticancer activity, with some analogs demonstrating IC50 values in the nanomolar range, comparable to or even exceeding the potency of Dasatinib against certain cell lines. The specific substitutions on the anilino ring and the nature of the acyl group at the 5-position are critical determinants of this activity.

Antimicrobial Activity: Combating Bacterial Growth

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Comparative Antimicrobial Activity Data (MIC, µg/mL)

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Sulfathiazole (Standard) Staphylococcus aureus>1000[5]
Escherichia coli>1000[5]
2-Thiazolylimino-5-arylidene-4-thiazolidinone Staphylococcus aureus0.03 - 6[9]
Haemophilus influenzae0.15 - 1.5[9]
2-Amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazole Staphylococcus aureusSignificant Activity[10]
Escherichia coliLess Active[10]

Note: The data for the thiazolidinone and thiazolo-thiadiazole derivatives are presented as examples of antimicrobial thiazoles, highlighting the potential of this scaffold.

While Sulfathiazole's efficacy is limited due to widespread resistance, other thiazole derivatives demonstrate potent antibacterial activity, particularly against Gram-positive bacteria. The structural features of the target compound, specifically the 2-anilinothiazole core, have been associated with antimicrobial properties in various studies.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are provided below.

MTT Assay for Anticancer Activity

This protocol is a standard method for assessing the in vitro cytotoxic effects of a compound on cancer cell lines.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in a 96-well plate compound_prep 2. Prepare serial dilutions of the test compound add_compound 3. Add compound to wells compound_prep->add_compound incubation 4. Incubate for 48-72 hours add_compound->incubation add_mtt 5. Add MTT solution to each well incubation->add_mtt incubation_mtt 6. Incubate for 2-4 hours add_mtt->incubation_mtt add_solubilizer 7. Add solubilization solution (e.g., DMSO) incubation_mtt->add_solubilizer read_absorbance 8. Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 9. Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Treatment: Remove the culture medium from the wells and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Broth Microdilution for Antimicrobial Activity

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis compound_dilution 1. Prepare serial dilutions of the test compound in a 96-well plate inoculum_prep 2. Prepare a standardized bacterial inoculum (0.5 McFarland) inoculate_wells 3. Inoculate each well with the bacterial suspension inoculum_prep->inoculate_wells incubation 4. Incubate for 16-20 hours at 37°C inoculate_wells->incubation read_mic 5. Visually determine the MIC (lowest concentration with no visible growth) incubation->read_mic Hantzsch_Synthesis reactants α-Haloketone + N-Arylthiourea intermediate Cyclization Intermediate reactants->intermediate Condensation product 2-Anilinothiazole Derivative intermediate->product Dehydration

Caption: Simplified Hantzsch synthesis of 2-anilinothiazoles.

For the synthesis of the target compound, 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone, a plausible synthetic route would involve the reaction of a suitably substituted α-haloketone with N-phenylthiourea.

Conclusion and Future Directions

While direct experimental data for 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone is not yet widely available, the analysis of structurally related compounds provides a strong rationale for its potential as both an anticancer and antimicrobial agent. The 2-anilinothiazole scaffold is a proven pharmacophore, and the specific substitutions in the target molecule may confer unique properties.

Future research should focus on the synthesis and in vitro evaluation of this compound using the standardized protocols outlined in this guide. Structure-activity relationship (SAR) studies, involving modifications of the anilino ring and the t-butyl ketone moiety, will be crucial in optimizing its biological activity and developing it into a lead compound for further preclinical and clinical investigation. The versatility of the thiazole nucleus continues to offer exciting opportunities for the discovery of novel therapeutics.

References

  • Weisberg, E., et al. (2006).
  • Kollu, N. R., et al. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Juniper Publishers.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI.
  • Discovery and characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents. (2010). PubMed.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). MDPI.
  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022).
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv
  • Thiazolidinone-linked-1,2,3-triazoles with (R)-Carvone as new potential anticancer agents. (n.d.).
  • Romagnoli, R., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Cardiff University.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PMC.
  • Synthesis and antimicrobial activity of some new 1,3-thiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and 1,3-thiazines incorporating acridine and 1,2,3,4-tetrahydroacridine moieties. (2010). European Journal of Chemistry.
  • Synthesis and antimicrobial activity of novel 2-thiazolylimino-5-arylidene-4-thiazolidinones. (2006).
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and antimicrobial activity of novel 2-thiazolylimino-5-arylidene-4-thiazolidinones. (2006).
  • Synthesis and antimicrobial activity of 2-amino-5-aryl-5H-thiazolo [4,3-b]-1,3,4-thiadiazole derivatives of amino acids and peptides. (2011).
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. (2015). PMC.
  • Synthesis and antimicrobial activity of 2-amino-5-aryl-5H-thiazolo [4,3-b]-1,3,4-thiadiazole derivatives of amino acids and peptides. (2011).
  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022).
  • Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflamm
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (2024). PMC.
  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011).
  • Synthesis and Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). MDPI.
  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (2023). PMC.
  • Synthesis and Evaluation of Bithiazole Derivatives As Potential α-Sarcoglycan Correctors. (2023).
  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.).
  • Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. (2025). ChemRxiv.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. (2014). Organic Chemistry Portal.
  • Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... (n.d.).
  • Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. (2011).
  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022).
  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025). MDPI.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
  • Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. (2021). MDPI.
  • Natural products containing the nitrile functional group and their biological activities. (2022). RCSI Repository.

Sources

Comparative

comparative efficacy of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone in cancer cell lines

An In-Depth Comparative Guide to the Efficacy of 2-Anilino-1,3-Thiazole Derivatives in Cancer Cell Lines A Note to the Reader: Comprehensive searches for the specific compound 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Efficacy of 2-Anilino-1,3-Thiazole Derivatives in Cancer Cell Lines

A Note to the Reader: Comprehensive searches for the specific compound 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone did not yield publicly available data on its comparative efficacy in cancer cell lines. However, the 2-anilino-1,3-thiazole scaffold is a cornerstone in the development of novel anticancer agents, with numerous derivatives demonstrating significant therapeutic potential.[1][2] This guide, therefore, provides a comparative analysis of structurally related 2-anilino-1,3-thiazole derivatives to offer a framework for evaluating such compounds. The experimental data and methodologies presented are drawn from published studies on analogous compounds and serve as a blueprint for the assessment of novel molecules within this class.

Introduction: The Therapeutic Promise of the 2-Anilino-1,3-Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with potent anticancer properties.[3] When combined with an anilino group at the 2-position, this heterocyclic motif gives rise to a class of compounds with diverse mechanisms of action, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[1][4] The versatility of the 2-anilino-1,3-thiazole core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide delves into the comparative preclinical efficacy of representative compounds from this class, providing a comprehensive overview for researchers and drug development professionals.

Comparative Efficacy of 2-Anilino-1,3-Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various 2-anilino-1,3-thiazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Compound ID/ReferenceCancer Cell LineAssay TypeIC50 (µM)Alternative/StandardIC50 (µM)
Compound 4c [5]MCF-7 (Breast)MTT2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)MTT7.26 ± 0.44Staurosporine8.4 ± 0.51
Compound 8 [6]MCF-7 (Breast)Not Specified3.36 (µg/ml)Staurosporine5.25 (µg/ml)
Compound 4i [7]SaOS-2 (Osteosarcoma)Not Specified0.190 ± 0.045 (µg/mL)--
Compound 3.1 [8]Colon Cancer Cell LinesNot Specified0.41 - 0.69--
Ovarian Cancer Cell LinesNot Specified0.25 - 5.01--

Mechanisms of Action: A Multi-faceted Approach to Cancer Therapy

The anticancer activity of 2-anilino-1,3-thiazole derivatives is often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and programmed cell death (apoptosis).

Induction of Apoptosis

Many thiazole derivatives exert their anticancer effects by inducing apoptosis. For instance, compound 4c was found to significantly increase the percentage of early and late apoptotic cells in MCF-7 breast cancer cells.[5] In the treated cells, early apoptosis increased by 22.39% and late apoptosis by 9.51%, compared to 0.51% and 0.29% in untreated cells, respectively.[5] This demonstrates the compound's ability to activate the cellular machinery of programmed cell death.

Cell Cycle Arrest

Disruption of the normal cell cycle is another key mechanism. Compound 4c was shown to cause cell cycle arrest at the G1/S phase in MCF-7 cells, leading to an accumulation of cells in the pre-G1 phase (37.36% compared to 2.02% in untreated cells).[5] Similarly, compound 8 induced apoptosis in the pre-G1 phase and halted the cell cycle in the G1 and S phases in MCF-7 cells.[6]

Compound 2-Anilino-1,3-Thiazole Derivative CellCycle CellCycle Compound->CellCycle Disrupts Apoptosis Apoptosis Compound->Apoptosis Induces G1_S_Arrest G1/S Phase Arrest CellCycle->G1_S_Arrest Induces CellDeath Cell Death G1_S_Arrest->CellDeath CaspaseActivation Caspase Activation Apoptosis->CaspaseActivation Leads to CaspaseActivation->CellDeath

Caption: Simplified signaling pathway of 2-anilino-1,3-thiazole derivatives.

Experimental Protocols

Reproducible and robust experimental design is paramount in the evaluation of novel therapeutic agents. The following sections detail the methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: After incubation, add 100 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

A Seed Cells B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (4h) C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F

Caption: Workflow of the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11][12] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment and Collection: Treat cells with the test compound for the desired time, then harvest both adherent and floating cells.[13]

  • Washing: Wash the cells twice with cold PBS.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes at 4°C.[14]

  • Washing: Wash the cells with PBS to remove the ethanol.[14]

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) to degrade RNA and prevent its staining by PI.[14]

  • PI Staining: Add PI solution (50 µg/mL) to the cell suspension.[14]

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.[15]

Conclusion and Future Directions

The 2-anilino-1,3-thiazole scaffold represents a promising framework for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate potent cytotoxic activity against a range of cancer cell lines, operating through mechanisms that include the induction of apoptosis and cell cycle arrest. While the specific compound 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone lacks published efficacy data, the broader class of related compounds shows significant therapeutic potential. Future research should focus on the continued exploration of this chemical space, with an emphasis on optimizing potency, selectivity, and drug-like properties to identify lead candidates for further preclinical and clinical development.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]

  • Assaying cell cycle status using flow cytometry - PMC - NIH. [Link]

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. [Link]

  • Cell Cycle Analysis of Candida albicans by Flow Cytometry - Bio-protocol. [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - MDPI. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. [Link]

  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC. [Link]

  • Substituted 2-[(2-Oxo-2H-[11]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity - PMC. [Link]

  • 3.3. Cell Viability Assays - Bio-protocol. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF. [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. [Link]

  • Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC - NIH. [Link]

  • New N-Adducts of Thiadiazole and Thiazoline with Levoglucosenone and Evaluation of Their Significant Cytotoxic (Anti-Cancer) Activity - MDPI. [Link]

  • Fluorinated thiazolidinols cause cell death in A549 lung cancer cells via PI3K/AKT/mTOR and MAPK/ERK signalling pathways - RSC Publishing. [Link]

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Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in Protein Binding Assays for 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone

Introduction: The Critical Role of Protein Binding in Drug Efficacy In the realm of drug discovery and development, understanding the interaction between a therapeutic candidate and plasma proteins is paramount. This int...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Protein Binding in Drug Efficacy

In the realm of drug discovery and development, understanding the interaction between a therapeutic candidate and plasma proteins is paramount. This interaction, known as plasma protein binding (PPB), profoundly influences the pharmacokinetic and pharmacodynamic (PK/PD) properties of a drug. It is the unbound, or "free," fraction of the drug that is available to interact with its target, elicit a pharmacological response, and be cleared from the body. Consequently, accurately and reproducibly quantifying the extent of protein binding is a critical step in preclinical development.

This guide focuses on strategies to ensure the reproducibility of protein binding assays for the small molecule 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone . While specific binding data for this compound is not extensively published, its chemical structure suggests properties common to many small molecule drug candidates that can present challenges in protein binding studies. This guide, therefore, provides a comparative framework of widely-used protein binding assays, emphasizing the technical nuances and experimental choices that underpin data reliability and reproducibility.

Comparative Overview of Key Protein Binding Assay Methodologies

The selection of an appropriate protein binding assay is a critical first step and depends on a variety of factors including the stage of drug development, the specific research question, and the physicochemical properties of the compound . Here, we compare three commonly employed techniques: Equilibrium Dialysis (ED), Ultrafiltration (UF), and Surface Plasmon Resonance (SPR).

Method Principle Key Parameters Measured Throughput Common Sources of Irreproducibility Strategies for Enhancing Reproducibility
Equilibrium Dialysis (ED) Diffusion of free drug across a semi-permeable membrane until equilibrium is reached between a protein-containing compartment and a protein-free buffer compartment.[1]Fraction unbound (fu), Dissociation constant (Kd)Low to MediumLong incubation times, non-specific binding to the device, compound stability over long incubation.[2]Use of devices with low-binding materials, pre-saturation of the device, extended incubation times for highly-bound compounds, inclusion of stability checks.[2]
Ultrafiltration (UF) Separation of free drug from protein-bound drug by centrifugation through a semi-permeable membrane with a specific molecular weight cut-off.[1][3]Fraction unbound (fu)HighNon-specific binding to the filter membrane, protein leakage, temperature effects during centrifugation.[3][4]Pre-treatment of the filter to block non-specific binding sites, optimization of centrifugation speed and time, stringent temperature control.[3][5]
Surface Plasmon Resonance (SPR) Real-time, label-free detection of mass changes on a sensor surface as the analyte (drug) flows over the immobilized ligand (protein).[6][7][8]Association rate (kon), Dissociation rate (koff), Dissociation constant (Kd)Medium to HighImproper protein immobilization leading to loss of activity, non-specific binding to the sensor surface, bulk refractive index effects.[9]Careful selection of immobilization chemistry, use of reference flow cells, optimization of running buffer to minimize non-specific interactions.[7]

Experimental Workflows and Methodologies

To achieve reproducible results, a meticulously planned and executed experimental protocol is essential. Below are detailed workflows for Equilibrium Dialysis and Ultrafiltration, two commonly used methods for determining the fraction of unbound drug.

Workflow for a Typical Protein Binding Study

The following diagram illustrates the general workflow for a protein binding study, from initial planning to final data analysis.

Protein Binding Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound Prepare Compound Stock Solution spike Spike Compound into Plasma prep_compound->spike prep_plasma Prepare Plasma (e.g., Human, Rat) prep_plasma->spike prep_buffer Prepare Buffer (e.g., PBS) incubate Incubate at 37°C spike->incubate separate Separate Free from Bound Drug (ED, UF, etc.) incubate->separate quantify Quantify Compound (LC-MS/MS) separate->quantify Plasma & Buffer/ Filtrate Samples calculate Calculate % Unbound (fu) quantify->calculate Equilibrium_Dialysis_Workflow start Start prep_device Prepare Dialysis Device & Membrane start->prep_device load_plasma Load Plasma with Test Compound prep_device->load_plasma load_buffer Load Protein-Free Buffer prep_device->load_buffer incubate Incubate at 37°C (4-24h) with Agitation load_plasma->incubate load_buffer->incubate collect Collect Aliquots from Both Chambers incubate->collect analyze Analyze Concentrations (LC-MS/MS) collect->analyze calculate Calculate Fraction Unbound (fu) analyze->calculate end End calculate->end

Caption: Step-by-step workflow for Equilibrium Dialysis.

Detailed Protocol 2: Ultrafiltration (UF)

Ultrafiltration is a faster alternative to equilibrium dialysis, making it suitable for higher throughput screening. [1]The primary challenge with UF is the potential for non-specific binding of the compound to the filter membrane, which can lead to an overestimation of protein binding (an underestimation of the free fraction). [3]

Self-Validating System for UF
  • Control Compound: As with ED, include a control compound with known binding properties.

  • Non-Specific Binding Assessment: Perform a parallel experiment where the compound is incubated in buffer instead of plasma. The concentration in the ultrafiltrate from this experiment is compared to the initial buffer concentration to determine the extent of non-specific binding to the device.

  • Optimization of Centrifugation: The speed and duration of centrifugation should be optimized to ensure adequate volume of ultrafiltrate without compromising the integrity of the binding equilibrium or the filter. [5]

Step-by-Step UF Protocol
  • Device Pre-treatment (Optional but Recommended):

    • To mitigate non-specific binding, pre-treat the ultrafiltration device. This can involve washing with a solution containing a generic protein (like BSA) or a surfactant, followed by buffer washes. [5]A recently proposed method involves a "pre-ultrafiltration" step with the actual sample to saturate non-specific binding sites. [3]

  • Sample Preparation:

    • Prepare the spiked plasma sample as described for the ED protocol.

    • Prepare a parallel sample of the compound spiked into buffer to assess non-specific binding.

  • Incubation:

    • Incubate the spiked plasma and buffer samples at 37°C for a set period (e.g., 30-60 minutes) to allow for drug-protein binding to reach equilibrium. [1]

  • Centrifugation:

    • Add the incubated samples to the sample reservoir of the ultrafiltration devices.

    • Centrifuge at a specified speed and time (e.g., 2000 x g for 15-30 minutes) at 37°C to collect the ultrafiltrate. [3]Maintaining temperature during this step is crucial.

  • Sample Collection and Analysis:

    • Carefully collect the ultrafiltrate, which contains the unbound drug.

    • Also, take an aliquot of the initial plasma or buffer sample before centrifugation for total concentration determination.

    • Analyze the concentration of the compound in the ultrafiltrate and the initial sample using a validated method like LC-MS/MS. [3]

  • Calculation of Fraction Unbound (fu):

    • The fraction unbound is calculated as the ratio of the compound concentration in the ultrafiltrate to the total concentration in the initial plasma sample, corrected for any non-specific binding determined from the buffer-only sample.

Ultrafiltration_Workflow start Start pretreat Pre-treat UF Device (Optional) start->pretreat spike_samples Spike Compound into Plasma and Buffer pretreat->spike_samples incubate Incubate Samples at 37°C spike_samples->incubate load_uf Load Samples into UF Devices incubate->load_uf centrifuge Centrifuge at 37°C load_uf->centrifuge collect Collect Ultrafiltrate and Initial Sample Aliquot centrifuge->collect analyze Analyze Concentrations (LC-MS/MS) collect->analyze calculate Calculate Fraction Unbound (fu) (Correct for NSB) analyze->calculate end End calculate->end

Caption: Step-by-step workflow for Ultrafiltration.

Decision Making: Selecting the Right Assay

The choice of assay should be guided by the specific needs of the research. The following decision tree can help in selecting an appropriate method.

Caption: Decision tree for selecting a protein binding assay.

Conclusion: A Commitment to Rigor and Reproducibility

Ensuring the reproducibility of protein binding assays for compounds like 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone is not merely a matter of following a protocol; it requires a deep understanding of the principles behind each technique and the potential sources of error. By carefully selecting the appropriate assay, implementing self-validating experimental designs with proper controls, and meticulously optimizing each step of the protocol, researchers can generate high-quality, reliable data. This commitment to scientific rigor is fundamental to making informed decisions in the drug development pipeline and ultimately contributes to the development of safer and more effective medicines.

References

  • Vertex AI Search. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery.
  • Sabate, R. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • RCSB PDB. (n.d.). Protein–Protein Interactions: Surface Plasmon Resonance.
  • Sabate, R., et al. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed.
  • Zlotos, G., & Rettig, W. (n.d.). Comparative evaluation of equilibrium dialysis methods employing biological and artificial membranes for the determination of protein binding of drugs. PubMed.
  • RCSB PDB. (n.d.). Protein-Protein Interactions: Surface Plasmon Resonance. PubMed.
  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • IntechOpen. (2022). Calorimetry to Quantify Protein-Ligand Binding.
  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions.
  • Wikipedia. (n.d.).
  • de Lange, E. C., et al. (1994). Microdialysis: an alternative for in vitro and in vivo protein binding studies. PubMed.
  • MtoZ Biolabs. (n.d.). Can the Binding of Small Molecules to Proteins Be Detected by LC-MS/MS.
  • Roy, A., et al. (2015). Proteins and Their Interacting Partners: An Introduction to Protein–Ligand Binding Site Prediction Methods. PMC.
  • Benchchem. (n.d.). Application Notes and Protocols: A Guide to Protein Binding Assays.
  • Wikipedia. (n.d.).
  • MDPI. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies.
  • Biology LibreTexts. (2026). 5.2: Techniques to Measure Binding.
  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • Longdom Publishing. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding.
  • PubMed. (n.d.).
  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell.
  • Pollard, T. D. (n.d.).
  • MilliporeSigma. (n.d.). Protein Binding Determination - Comparison Study of Techniques & Devices.
  • LION bioscience. (2003). Protein Binding Assays.
  • BioAgilytix. (n.d.). Protein Binding Assays.
  • Rizzi, A., et al. (n.d.). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. PMC.
  • Fluidic Sciences Ltd. (2025).
  • Creative Proteomics. (n.d.).
  • Kim, S., et al. (2025). A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests. PMC.
  • Altasciences. (n.d.). An Ultrafiltration Assay for Assessing the Extent of Whole Plasma Protein Binding of Antisense Oligonucleotides in Human and.
  • Merck Millipore. (n.d.).
  • Sword Bio. (2024). Comparing Ligand Binding Assays and Mass Spectrometry for Drug Monitoring.
  • PubMed. (2021). Enabling direct and definitive free fraction determination for highly-bound compounds in protein binding assay.
  • Taylor & Francis. (n.d.). Equilibrium dialysis – Knowledge and References.
  • ACS Publications. (2023). Protein LC-MS Tools for the Next Generation of Biotherapeutic Analyses from Preclinical and Clinical Serum | Journal of the American Society for Mass Spectrometry.
  • Creative Diagnostics. (n.d.). Protein Binding Assays.
  • NIH. (n.d.). Computational evaluation of protein – small molecule binding - PMC.
  • PubMed. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis.
  • BenchChem. (n.d.). Techniques for Measuring Small Molecule-Target Protein Binding Affinity.
  • (n.d.). PROTEIN BINDING OF DRUGS Many drugs interact with plasma or tissue proteins or with other macromolecules, such as melanin and DN.
  • MDPI. (2024). Protein–Ligand Binding and Structural Modelling Studies of Pheromone-Binding Protein-like Sol g 2.
  • Pure. (2014). Stabilization of protein-protein interactions by small molecules.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone

As a Senior Application Scientist, I approach the handling of novel or specialized synthetic intermediates like 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone with a predictive, structurally-informed safety stra...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel or specialized synthetic intermediates like 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone with a predictive, structurally-informed safety strategy. Because bespoke kinase inhibitors and specialized thiazole derivatives often lack exhaustive, publicly available Safety Data Sheets (SDS) upon initial synthesis, we cannot rely on generic safety templates. Instead, we must derive our operational protocols from Structure-Activity Relationships (SAR) to build a self-validating, fail-safe handling environment.

This guide provides the essential causality behind the required Personal Protective Equipment (PPE) and outlines a strict, step-by-step logistical plan for handling, solubilizing, and disposing of this compound.

Structural Hazard Rationale & Causality

To implement effective PPE, we must first understand the molecular causality of the hazard. The risks associated with this molecule are driven by its specific functional groups:

  • Anilino Moiety (Phenylamino group): Aniline derivatives are notorious structural alerts for severe skin sensitization. Upon systemic absorption, they can induce methemoglobinemia (the oxidation of hemoglobin, which prevents oxygen transport). This dictates an absolute zero-tolerance policy for dermal exposure.

  • Pivaloyl Group (2,2-dimethyl-1-propanone): While sterically bulky, this group significantly increases the molecule's overall lipophilicity (LogP). High lipophilicity facilitates rapid partitioning into and across the lipid bilayers of the stratum corneum, meaning any dermal exposure could lead to swift systemic absorption.

  • Physical State: Typically synthesized as a crystalline or amorphous solid, creating a high risk of aerosolized dust inhalation during analytical transfer and weighing.

To mitigate these risks, all laboratory handling must strictly comply with the OSHA Laboratory Standard for hazardous chemicals[1].

Quantitative PPE and Engineering Control Specifications

Do not rely on standard latex gloves or open-bench weighing. The lipophilicity of the compound, especially when solvated in standard biological assay vehicles like Dimethyl Sulfoxide (DMSO), requires strict barrier controls[2]. DMSO acts as a carrier solvent, rapidly dragging dissolved lipophilic solutes through the skin barrier.

Table 1: Quantitative Specifications for PPE and Engineering Controls

Control CategorySpecification / MetricCausality / Rationale
Primary Gloves Nitrile, 0.12 mm (4.7 mil)Prevents powder contact. Latex offers insufficient chemical resistance against lipophilic organics.
Secondary Gloves Neoprene or heavy-duty NitrileRequired during solubilization. DMSO breakthrough time for standard thin nitrile is <5 minutes.
Eye Protection Chemical splash gogglesPrevents ocular exposure to aerosolized API dust or solvent splashes. Standard safety glasses are insufficient.
Fume Hood Face velocity: 80–100 fpmCaptures aerosolized particulates during powder transfer and prevents inhalation[2].
HEPA Filtration 99.97% efficiency at 0.3 μ mRequired for balance enclosures to prevent laboratory cross-contamination.

Operational Workflow: Self-Validating Solubilization Protocol

A self-validating protocol requires built-in verification steps before proceeding to the next hazard tier. This methodology ensures a closed-loop system for weighing and solvating the compound.

Phase 1: Environmental & PPE Verification

  • Verify Containment: Check the magnehelic gauge on the fume hood or powder weighing enclosure. Validate that the face velocity reads between 80–100 fpm before introducing the chemical[2].

  • Glove Integrity Check: Perform the "inflation test" on the inner nitrile gloves to check for micro-punctures. Don the inner gloves, pull the Howie-style lab coat cuffs over the wrists, and don the outer gloves.

  • Static Mitigation: Wipe the exterior of the compound vial and the analytical balance with an anti-static zero-ionizer. Causality: Highly lipophilic powders generate static charge, causing "fly-away" aerosolization when the vial is opened.

Phase 2: Weighing and Transfer 4. Tare and Transfer: Place a conductive, anti-static weigh boat on the balance. Using a disposable, static-free micro-spatula, transfer the required mass of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone. 5. Seal Before Moving: Transfer the weighed powder into a glass scintillation vial (amber glass is recommended to prevent potential photolytic degradation of the thiazole ring). Cap the vial inside the hood before moving it to the solvent addition station.

Phase 3: Solubilization (High-Risk Step) 6. Solvent Addition: Uncap the vial inside the fume hood. Add the required volume of DMSO or DMF using a positive-displacement pipette. 7. Immediate Decontamination Protocol: If a drop of the DMSO-compound solution contacts your outer glove, immediately remove the outer glove, wash hands, and re-glove. Causality: DMSO will carry the toxic anilino-derivative through the nitrile barrier in under 5 minutes. 8. Vortex and Seal: Seal the vial with a PTFE-lined cap, vortex until visually homogenous, and label with the compound name, concentration, date, and hazard warnings as per OSHA hazard identification standards[1].

Waste Management and Disposal Plan

All materials that come into contact with this compound must be treated as hazardous waste under EPA regulations[3].

  • Solid Waste: Dispose of contaminated spatulas, weigh boats, and outer gloves in a rigid, sealable container labeled "Hazardous Solid Waste - Toxic Organics".

  • Liquid Waste: Any excess DMSO/compound solution must be collected in a compatible high-density polyethylene (HDPE) or glass carboy labeled "Hazardous Liquid Waste - Flammable/Toxic (DMSO/Thiazole derivative)".

  • Regulatory Compliance: Ensure waste containers are kept closed unless actively adding waste, and store them in a designated Secondary Containment Area pending pickup by a licensed hazardous waste vendor[3].

Process Visualization

G N1 1. Structural Hazard Assessment (Anilino & Pivaloyl Toxicity) N2 2. PPE & Engineering Controls (Double Gloves, HEPA Hood) N1->N2 Dictates Requirements N3 3. Anti-Static Powder Weighing (Closed-Loop Containment) N2->N3 Validates Safety For N4 4. Carrier Solvent Addition (DMSO/DMF Solubilization) N3->N4 Prepares For N5 5. EPA Compliant Disposal (Solid & Liquid Waste Streams) N4->N5 Generates Waste For

Workflow for the hazard assessment, handling, and disposal of anilino-thiazole derivatives.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. 2

  • Occupational Safety and Health Administration (OSHA). The Laboratory Standard (29 CFR 1910.1450). 1

  • Environmental Protection Agency (EPA). Hazardous Waste Generator Regulations Compendium. 3

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